7-Phenylheptanoic acid
Overview
Description
7-Phenylheptanoic acid is an organic compound with the molecular formula C13H18O2. It is characterized by a heptanoic acid chain with a phenyl group attached to the seventh carbon atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins . For instance, it has been shown to suppress the tryptophan indole lyase (TIL)-catalyzed decomposition of tryptophan to indole, a precursor of indoxyl sulfate (IS) .
Cellular Effects
In a study conducted on mice with adenine-induced chronic kidney disease, it was found that a formulation of 7-Phenylheptanoic acid reduced circulating IS and attenuated the deterioration of renal function and tubulointerstitial fibrosis . This suggests that this compound may have significant effects on cellular processes and function.
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a stable structure .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been shown to have renoprotective properties in mice with adenine-induced chronic kidney disease .
Metabolic Pathways
It is known to interact with the enzyme tryptophan indole lyase (TIL), suggesting it may be involved in the metabolism of tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Phenylheptanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 7-phenylhept-2-enoic acid. This method is preferred due to its efficiency and high yield. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst .
Chemical Reactions Analysis
Types of Reactions: 7-Phenylheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 7-Phenylheptanol.
Substitution: Halogenated phenylheptanoic acids
Scientific Research Applications
7-Phenylheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Research has shown its potential in modulating biological processes, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Phenylheptanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tryptophan indole lyase, by binding to the active site and preventing substrate access. This inhibition can lead to alterations in metabolic pathways and physiological effects .
Comparison with Similar Compounds
- 5-Phenylvaleric acid
- 6-Phenylhexanoic acid
- 9-Phenylnonanoic acid
Comparison: 7-Phenylheptanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the phenyl group can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
7-phenylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSXKFNTWOIGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334519 | |
Record name | 7-Phenylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40228-90-8 | |
Record name | 7-Phenylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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